Cas no 441289-74-3 (2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide)

2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide
- 441289-74-3
- Oprea1_050743
- NCGC00098791-01
- EU-0006116
- SR-01000444332
- SR-01000444332-1
- F0473-0186
- N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide
- HMS1796N21
- AKOS000658387
- N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide
- Oprea1_486368
- 2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
- CHEMBL1329070
- N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxybenzamide
-
- インチ: 1S/C20H18N2O3S/c1-24-14-8-5-9-15(25-2)17(14)19(23)22-20-21-18-13-7-4-3-6-12(13)10-11-16(18)26-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
- InChIKey: LPYAMQXMNFZJLW-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C(=CC=CC=2OC)OC)=O)=NC2C3C=CC=CC=3CCC1=2
計算された属性
- 精确分子量: 366.10381361g/mol
- 同位素质量: 366.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 493
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 88.7Ų
2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0473-0186-10mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-5mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-20mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-5μmol |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-15mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-2mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-50mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-75mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-25mg |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0473-0186-20μmol |
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
441289-74-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
4. Book reviews
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamideに関する追加情報
Recent Advances in the Study of 2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide (CAS: 441289-74-3)
The compound 2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide (CAS: 441289-74-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique naphthothiazole scaffold, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential applications in drug development.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinase pathways involved in cancer cell proliferation. In vitro studies have shown that 2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide exhibits potent inhibitory effects against certain tyrosine kinases, which are often overexpressed in various malignancies. The compound's unique structural features, including the dimethoxybenzamide moiety, contribute to its high binding affinity and selectivity, making it a promising candidate for further development as a targeted therapy.
In addition to its anticancer potential, recent investigations have explored the compound's role in modulating other biological pathways. For instance, preliminary data suggest that it may also have anti-inflammatory and neuroprotective properties, although these findings require further validation. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the compound's interactions with its target proteins, providing valuable insights for structure-activity relationship (SAR) studies.
The synthesis and optimization of 2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide have also been a focus of recent work. Novel synthetic routes have been developed to improve yield and purity, while modifications to the core structure have been explored to enhance bioavailability and reduce off-target effects. These efforts are critical for advancing the compound from the bench to the clinic, as they address key challenges in drug development, such as solubility and metabolic stability.
Despite these promising advances, several challenges remain. For example, the compound's pharmacokinetic profile and potential toxicity in vivo require further investigation. Ongoing studies are employing animal models to assess its safety and efficacy, with preliminary results indicating favorable tolerability at therapeutic doses. Additionally, researchers are exploring combination therapies to maximize its therapeutic potential and overcome potential resistance mechanisms.
In conclusion, 2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural and pharmacological properties position it as a promising lead compound for the development of novel therapeutics, particularly in oncology. Future studies will likely focus on advancing its preclinical development and translating these findings into clinical applications, paving the way for new treatment options for patients.
441289-74-3 (2,6-dimethoxy-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide) Related Products
- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)
- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)




